Tirabrutinib hydrochloride
Übersicht
Beschreibung
Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .
Chemical Reactions Analysis
Tirabrutinib’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system . In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib demonstrated a highly selective kinase profile .Wissenschaftliche Forschungsanwendungen
1. Treatment of Primary Central Nervous System Lymphoma (PCNSL)
- Methods of Application : Patients with relapsed/refractory PCNSL received tirabrutinib 320 and 480 mg once daily in phase I to evaluate dose-limiting toxicity within 28 days using a 3 + 3 dose escalation design and with 480 mg under fasted conditions in phase II .
- Results : The overall response rate (ORR) was 64%: 60% with 5 complete responses at 320 mg, 100% with 4 complete responses at 480 mg, and 53% with 6 complete responses at 480 mg under fasted conditions. Median progression-free survival was 2.9 months .
2. Treatment of B-cell non-Hodgkin lymphoma (B-NHL) and Chronic Lymphocyte Leukemia (CLL)
- Application Summary : Tirabrutinib is a potent, highly selective, irreversible oral BTK inhibitor used in the treatment of relapsed/refractory B-cell non-Hodgkin lymphoma (B-NHL) patients and chronic lymphocyte leukemia (CLL) patients .
3. Treatment of Autoimmune Disorders, Sjogren’s Syndrome, Pemphigus, and Rheumatoid Arthritis
- Application Summary : Tirabrutinib is under clinical development in the USA, Europe, and Japan for autoimmune disorders, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis .
4. Treatment of Waldenström’s Macroglobulinemia
- Application Summary : Tirabrutinib is approved in Japan for the treatment of Waldenström’s macroglobulinemia, a rare type of non-Hodgkin lymphoma .
5. Treatment of Lymphoplasmacytic Lymphoma
- Application Summary : Tirabrutinib is also approved for the treatment of lymphoplasmacytic lymphoma, a rare and slow-growing cancer of the lymphatic system .
6. Investigation of Anti-tumor Mechanism
- Application Summary : Tirabrutinib’s anti-tumor mechanism was investigated using phosphoproteomic and transcriptomic methods .
- Methods of Application : In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib and other second-generation BTK inhibitors demonstrated a highly selective kinase profile . Data from in vitro cellular systems showed that tirabrutinib selectively affected B-cells .
- Results : Tirabrutinib exerted an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .
4. Treatment of Waldenström’s Macroglobulinemia
- Application Summary : Tirabrutinib is approved in Japan for the treatment of Waldenström’s macroglobulinemia, a rare type of non-Hodgkin lymphoma .
5. Treatment of Lymphoplasmacytic Lymphoma
- Application Summary : Tirabrutinib is also approved for the treatment of lymphoplasmacytic lymphoma, a rare and slow-growing cancer of the lymphatic system .
6. Investigation of Anti-tumor Mechanism
- Application Summary : Tirabrutinib’s anti-tumor mechanism was investigated using phosphoproteomic and transcriptomic methods .
- Methods of Application : In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib and other second-generation BTK inhibitors demonstrated a highly selective kinase profile . Data from in vitro cellular systems showed that tirabrutinib selectively affected B-cells .
- Results : Tirabrutinib exerted an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .
Safety And Hazards
In a Phase I/II study, common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) . It is also advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Zukünftige Richtungen
Tirabrutinib is under regulatory review in Japan for the treatment of Waldenström’s macroglobulinemia and lymphoplasmacytic lymphoma . Clinical development is underway in the USA, Europe, and Japan for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis . The combination of Tirabrutinib with other BCR inhibitors is being studied prospectively .
Eigenschaften
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDCIJFACDXSG-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tirabrutinib hydrochloride | |
CAS RN |
1439901-97-9 | |
Record name | Tirabrutinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.